molecular formula C10H19N3O2 B6247341 [3-(2-oxoazepan-1-yl)propyl]urea CAS No. 2408965-69-3

[3-(2-oxoazepan-1-yl)propyl]urea

Cat. No.: B6247341
CAS No.: 2408965-69-3
M. Wt: 213.3
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Description

[3-(2-Oxoazepan-1-yl)propyl]urea is a urea derivative featuring a seven-membered lactam (azepanone) ring linked via a propyl chain to the urea functional group. This compound combines the hydrogen-bonding capacity of urea with the conformational flexibility of the azepanone ring, making it structurally distinct from smaller lactam-based ureas (e.g., pyrrolidinone or caprolactam derivatives).

Properties

CAS No.

2408965-69-3

Molecular Formula

C10H19N3O2

Molecular Weight

213.3

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-[3-(Trimethoxysilyl)propyl]urea
  • Structure : Urea group attached to a propyl chain terminating in a trimethoxysilyl group.
  • Key Differences: The trimethoxysilyl group enables silane coupling, enhancing adhesion to inorganic surfaces. Lacks the azepanone ring, reducing conformational flexibility.
  • Applications : Widely used in silane coupling agents for composites, coatings, and biomedical scaffolds .
N-[3-(10H-Phenothiazin-1-yl)propyl]urea
  • Structure: Urea linked to a phenothiazine moiety via a propyl chain.
  • The absence of a lactam ring limits hydrogen-bonding versatility .
Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)propyl]-benzimidazole-5-carboxylate
  • Structure: Combines a five-membered lactam (pyrrolidinone) with a benzimidazole-ester group.
  • Key Differences: The smaller lactam ring (pyrrolidinone vs. azepanone) may reduce steric hindrance but limit conformational adaptability. The ester group enhances solubility in organic solvents .

Pharmacological and Material Properties

Table 1: Comparative Properties of Urea Derivatives
Compound Molecular Weight (g/mol) Key Functional Groups Applications
[3-(2-Oxoazepan-1-yl)propyl]urea ~229.3 Urea, azepanone Drug candidates, polymer crosslinkers
1-[3-(Trimethoxysilyl)propyl]urea ~236.3 Urea, trimethoxysilyl Silane coupling agents, composites
N-[3-Phenothiazin-1-ylpropyl]urea ~341.4 Urea, phenothiazine Neuropharmacology, redox-active agents
Ethyl benzimidazole-pyrrolidinone ~399.5 Ester, pyrrolidinone, benzimidazole Anticancer agents, enzyme inhibitors
Key Findings :
  • Material Performance : Silane-containing analogs (e.g., 1-[3-(trimethoxysilyl)propyl]urea) exhibit superior adhesion in composites but lack the thermal stability conferred by lactam rings .
  • Pharmacological Potential: Phenothiazine-urea hybrids demonstrate neuroleptic activity, whereas azepanone-urea derivatives may target proteases or kinases due to their larger ring size .

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